molecular formula C7H12N2O3 B8595555 4-(3-Aminopropyl)morpholine-3,5-dione

4-(3-Aminopropyl)morpholine-3,5-dione

Cat. No.: B8595555
M. Wt: 172.18 g/mol
InChI Key: FTUPUGHLFNFSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminopropyl)morpholine-3,5-dione is a heterocyclic compound featuring a six-membered morpholine ring with two ketone groups at positions 3 and 5. The compound is substituted at position 4 with a 3-aminopropyl group (-CH2CH2CH2NH2), conferring both hydrophilic and reactive properties due to the terminal primary amine. Its molecular formula is C12H16N2O2 (CAS: 57037-89-5), and it is primarily used in industrial and scientific research contexts, excluding medical or dietary applications .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

4-(3-aminopropyl)morpholine-3,5-dione

InChI

InChI=1S/C7H12N2O3/c8-2-1-3-9-6(10)4-12-5-7(9)11/h1-5,8H2

InChI Key

FTUPUGHLFNFSEN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CO1)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Morpholine-3,5-dione Derivatives

The morpholine-3,5-dione core is a versatile scaffold; substitutions at position 4 significantly alter physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent Molecular Formula Key Properties/Applications Source
4-(3-Aminopropyl)morpholine-3,5-dione Morpholine-3,5-dione 3-Aminopropyl C12H16N2O2 Industrial synthesis, reactive amine for functionalization
4-(3-Aminophenyl)morpholine-3,5-dione Morpholine-3,5-dione 3-Aminophenyl C10H10N2O3 Structural studies (CID 61326986), aromatic conjugation effects
4-(2,6-Diethylphenyl)-3,5-thiomorpholinedione Thiomorpholine-3,5-dione 2,6-Diethylphenyl C14H17NO2S Enhanced electron-withdrawing effects due to sulfur substitution
Piperazinyl derivatives (e.g., 1c) Piperazine 3-Aminopropyl-piperazine Varies High antimalarial activity (IC50 ~220 nM)
4-(2,2,6,6-TMP-piperidin-4-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2,2,6,6-Tetramethylpiperidin-4-yl Varies Light stabilization in polymers
Alkyl vs. Aryl Substituents
  • This compound: The aminopropyl group introduces a flexible aliphatic chain with a terminal primary amine, enhancing solubility in polar solvents and enabling nucleophilic reactions (e.g., amide bond formation).
Heterocycle Modifications
  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the morpholine ring (e.g., 4-(2,6-diethylphenyl)-3,5-thiomorpholinedione ) increases electron-withdrawing character and alters redox stability. Thiomorpholinediones may exhibit stronger UV absorption, making them candidates for photostabilizers .
  • Piperazine vs. Morpholine: Piperazinyl derivatives (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) demonstrate enhanced bioactivity due to the secondary amine in piperazine, which improves membrane permeability and target binding in antimalarial applications (IC50: 175–220 nM) .
Functional Group Impact
  • Light Stabilizers: Pyrrolidine-2,5-dione derivatives with bulky substituents (e.g., 2,2,6,6-tetramethylpiperidin-4-yl) are effective light stabilizers in polymers due to steric hindrance and radical scavenging . In contrast, the aminopropyl group in this compound offers reactivity for covalent bonding but lacks UV-blocking moieties.

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